molecular formula C16H15NO3S2 B2629686 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 17385-92-1

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2629686
CAS No.: 17385-92-1
M. Wt: 333.42
InChI Key: QQSOHHXEKGNSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid (CAS 17385-92-1) is a chemical compound based on the 2-thioxo-4-thiazolidinone (rhodanine) scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This derivative features a (Z)-5-((E)-3-phenylallylidene) moiety, a common pharmacophore in rhodanine-based compounds that has been associated with various research applications. Compounds with this core structure are frequently investigated for their anti-proliferative effects. Research on structurally similar rhodanine derivatives has demonstrated potent anticancer activity against various human cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2), with some analogs inducing apoptosis through the mitochondrial pathway . Furthermore, the rhodanine scaffold is known for its ability to act as an inhibitor for several enzymes. While this specific compound's targets are under investigation, close analogs have shown significant inhibitory activity against carbonic anhydrase isoforms (CA II and IX), which are relevant therapeutic targets in cancer and other diseases . More broadly, related 5-arylidenerhodanine compounds have displayed a promising polypharmacological profile, including anti-inflammatory and anti-allergic activities in pre-clinical models, as evidenced by their ability to modulate immunoglobulin and cytokine levels . This compound is intended for research purposes to further explore these mechanisms and applications. It is supplied For Research Use Only and is not approved for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet and handle the product with appropriate precautions.

Properties

IUPAC Name

4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-14(19)10-5-11-17-15(20)13(22-16(17)21)9-4-8-12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,18,19)/b8-4+,13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSOHHXEKGNSCC-VEJZVKIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17385-92-1
Record name 4-[4-oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid typically involves multiple steps. One common method includes the condensation of a thioxothiazolidin derivative with a phenylallylidene compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. Industrial methods may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and liver cancers. The mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

Thiazolidinones have been shown to possess anti-inflammatory properties. The compound under study has been evaluated for its ability to inhibit pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies revealed that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes involved in various metabolic processes. For instance, it has shown potential as an inhibitor of dual specificity protein phosphatases, which are critical in regulating cellular signaling pathways associated with cancer progression .

Case Studies

StudyObjectiveFindings
Study on Anticancer PropertiesEvaluate the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell growth in breast and liver cancer cells with IC50 values in the low micromolar range .
Anti-inflammatory Mechanism StudyInvestigate the modulation of cytokine productionFound that treatment with the compound significantly reduced TNF-alpha and IL-6 levels in vitro .
Enzyme Inhibition AnalysisAssess the inhibitory effects on dual specificity protein phosphatasesReported an IC50 value indicating effective inhibition, suggesting potential use in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., nitro, benzyloxy) reduce yields (e.g., 24% for phenylethoxy substituent vs. 73% for benzyloxy-methoxyphenyl) .
Table 2: Activity Comparison
Compound Class Substituent at Position 5 Reported Activity Mechanism/Notes Reference
Target Compound (E)-3-Phenylallylidene Not explicitly reported Structural analog to anticancer agents
3-Fluorobenzylidene derivatives 3-Fluorobenzylidene Anticancer Inhibits tumor cell proliferation
Furan-2-ylmethylene derivatives Furan-2-ylmethylene Antimicrobial Targets Gram-positive bacteria
3-(2-Phenylethoxy)phenylmethylidene derivatives 3-(2-Phenylethoxy)phenylmethylidene Dual inhibitors (enzyme) Moderate activity in enzyme assays
4-Benzyloxy-3-methoxyphenyl derivatives 4-Benzyloxy-3-methoxyphenyl Dual inhibitors (enzyme) Higher activity than phenylethoxy analogs

Key Observations :

  • Antimicrobial Activity : Furan-containing analogs exhibit specificity against Gram-positive bacteria, likely due to interactions with bacterial membranes .
  • Dual Inhibitors : Methoxy and benzyloxy groups improve enzyme inhibition efficacy, possibly through hydrophobic interactions .

Physicochemical Properties

  • Melting Points : Range from 172°C to 280°C, influenced by substituent polarity and crystallinity. Benzyloxy-methoxyphenyl derivatives exhibit higher melting points (277–280°C) due to increased molecular symmetry .
  • Solubility: Butanoic acid chain in the target compound may offer better aqueous solubility than shorter-chain analogs, though this requires experimental validation.

Biological Activity

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO4S3C_{14}H_{13}NO_4S_3. The structure features a thiazolidinone ring, which is known for its significant biological activities.

1. Antioxidant Activity

Studies have shown that compounds containing thiazolidinone structures exhibit notable antioxidant properties. The antioxidant activity is primarily attributed to the presence of sulfur and carbonyl groups in the thiazolidinone moiety, which can scavenge free radicals and reduce oxidative stress in biological systems .

2. Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes, thus demonstrating anti-inflammatory effects. For instance, it has been observed to reduce levels of TNF-alpha and IL-6 in cell cultures, which are critical mediators in inflammatory pathways .

3. Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation in various studies. It has been tested against multiple cancer cell lines, including breast and prostate cancer cells, demonstrating significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

  • In Vitro Studies : A study highlighted that this compound exhibited IC50 values indicative of its potency against specific cancer cell lines, suggesting effective growth inhibition at low concentrations .
  • Mechanistic Insights : Further investigations revealed that the compound activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, leading to increased apoptosis in treated cancer cells .

Data Summary Table

Biological ActivityObservationsReference
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Anti-inflammatory EffectsInhibits TNF-alpha and IL-6
Anticancer PotentialInduces apoptosis; inhibits cell proliferation

Q & A

Q. How to address inconsistent solubility profiles reported for similar thiazolidinones?

  • Methodological Answer : Solubility discrepancies often stem from crystallinity or polymorphic forms. Strategies include:
  • Particle size reduction : Nano-milling to enhance surface area.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility.
  • Thermal analysis (DSC/TGA) : Identify polymorphs and their stability ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.